Panduratin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Panduratin A can be synthesized through various chemical reactions involving chalcone derivatives. One common method involves the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone structure, followed by cyclization to yield this compound A .
Industrial Production Methods
Industrial production of this compound A often involves the extraction from Boesenbergia rotunda using solvents such as ethanol or methanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound A .
Chemical Reactions Analysis
Types of Reactions
Panduratin A undergoes several types of chemical reactions, including:
Oxidation: this compound A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound A into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound A molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound A, each with unique pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of natural health products and supplements.
Mechanism of Action
Panduratin A exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the Nuclear Factor-kappa Beta (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Anti-viral: Inhibits the replication of viruses by interfering with viral entry and replication processes.
Comparison with Similar Compounds
Panduratin A is unique due to its broad spectrum of pharmacological activities. Similar compounds include:
Curcumin: Another chalcone derivative with anti-inflammatory and anti-cancer properties.
Pinostrobin: A flavonoid with anti-oxidative and anti-inflammatory effects.
Cardamonin: A chalcone with anti-inflammatory and anti-cancer activities.
This compound A stands out due to its potent activity and diverse applications in various fields of research and industry.
Properties
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-[3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZCXVWCFJAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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